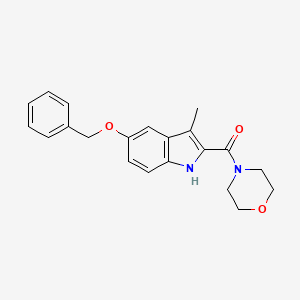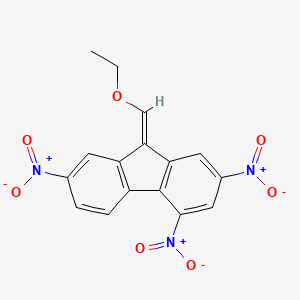
(5-Benzyloxy-3-methyl-1H-indol-2-yl)-morpholin-4-yl-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(BENZYLOXY)-3-METHYL-2-(MORPHOLINE-4-CARBONYL)-1H-INDOLE is a complex organic compound that features a unique combination of functional groups, including a benzyloxy group, a methyl group, a morpholine-4-carbonyl group, and an indole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5-Benzyloxy-3-methyl-1H-indol-2-yl)-morpholin-4-yl-methanon kann über verschiedene Synthesewege erfolgen. Ein gängiges Verfahren ist die Fischer-Indol-Synthese, ein klassisches Verfahren zur Herstellung von Indolringen. Dieses Verfahren beinhaltet typischerweise die Reaktion von Phenylhydrazin mit Ketonen oder Aldehyden unter sauren Bedingungen .
Industrielle Produktionsverfahren
Bei der industriellen Produktion kann die Synthese optimierte Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu kann die Verwendung spezifischer Katalysatoren, Lösungsmittel und Temperaturregelung gehören, um die Reaktion zu erleichtern und Nebenprodukte zu minimieren.
Wissenschaftliche Forschungsanwendungen
(5-Benzyloxy-3-methyl-1H-indol-2-yl)-morpholin-4-yl-methanon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und zur Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Die Struktur der Verbindung ermöglicht die Interaktion mit biologischen Zielmolekülen, wodurch sie nützlich ist, um biochemische Pfade und Enzymwechselwirkungen zu untersuchen.
Medizin: Indolderivate sind bekannt für ihre pharmakologischen Eigenschaften, und diese Verbindung könnte ein potenzieller Leitwirkstoff für die Medikamentenentwicklung sein.
Wirkmechanismus
Der Wirkungsmechanismus von (5-Benzyloxy-3-methyl-1H-indol-2-yl)-morpholin-4-yl-methanon beinhaltet seine Interaktion mit molekularen Zielstrukturen in biologischen Systemen. Der Indolkern kann an spezifische Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Die Benzyloxy- und Morpholinylgruppen können die Bindungsaffinität und Spezifität der Verbindung erhöhen, was zu ihren biologischen Wirkungen führt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)essigsäure: Ein weiteres Indolderivat mit einer Methoxygruppe und einer Essigsäureeinheit.
5-Benzyloxy-1-BOC-indol-2-borsäure: Enthält eine Benzyloxygruppe und eine Borsäureeinheit.
Einzigartigkeit
(5-Benzyloxy-3-methyl-1H-indol-2-yl)-morpholin-4-yl-methanon ist einzigartig durch das Vorhandensein sowohl von Benzyloxy- als auch von Morpholinyl-methanongruppen, die im Vergleich zu anderen Indolderivaten unterschiedliche chemische und biologische Eigenschaften verleihen können
Analyse Chemischer Reaktionen
Arten von Reaktionen
(5-Benzyloxy-3-methyl-1H-indol-2-yl)-morpholin-4-yl-methanon kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern.
Substitution: Die Benzyloxy- und Morpholinylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen, wie Temperatur, Lösungsmittel und pH-Wert, sind entscheidend für das Erreichen der gewünschten Umwandlungen.
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen neue funktionelle Gruppen an bestimmten Positionen des Indolrings einführen können.
Eigenschaften
Molekularformel |
C21H22N2O3 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
(3-methyl-5-phenylmethoxy-1H-indol-2-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C21H22N2O3/c1-15-18-13-17(26-14-16-5-3-2-4-6-16)7-8-19(18)22-20(15)21(24)23-9-11-25-12-10-23/h2-8,13,22H,9-12,14H2,1H3 |
InChI-Schlüssel |
QDPVAKMAFHOZNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-Dichlorophenyl)-4-methyl-N-({N'-[(E)-{4-[(naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11542300.png)

![2-chloroethyl 2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate](/img/structure/B11542306.png)
![2-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11542310.png)
![N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B11542320.png)
![Di-tert-butyl [4-chloro-6-(diphenylamino)-1,3,5-triazin-2-yl]propanedioate](/img/structure/B11542333.png)
![2-bromo-N-(4-{[(2E)-2-(3-bromo-4-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11542342.png)
![6-tert-butyl-2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11542345.png)
![N-({N'-[(E)-(2-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide](/img/structure/B11542350.png)

![3-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11542364.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11542366.png)

![N'-[(E)-anthracen-9-ylmethylidene]-2-ethoxybenzohydrazide](/img/structure/B11542371.png)
